1-Methyl-3-(3-methylcyclohexyl)benzene
Overview
Description
1-Methyl-3-(3-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20. It is a derivative of benzene, where a methyl group and a 3-methylcyclohexyl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-methylcyclohexyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with 3-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to produce cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Nitrobenzene and sulfonic acid derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Methyl-3-cyclohexylbenzene: Similar structure but lacks the additional methyl group on the cyclohexyl ring.
1-Methyl-4-(3-methylcyclohexyl)benzene: Similar structure but with the substituents in different positions on the benzene ring.
Uniqueness: 1-Methyl-3-(3-methylcyclohexyl)benzene is unique due to the specific positioning of the methyl and 3-methylcyclohexyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-methyl-3-(3-methylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNBFRPHPRPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579741 | |
Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154427-43-7 | |
Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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